molecular formula C25H25N3O2S B12541555 1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- CAS No. 651336-13-9

1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-

Cat. No.: B12541555
CAS No.: 651336-13-9
M. Wt: 431.6 g/mol
InChI Key: OZYMSKGKEJSKQF-UHFFFAOYSA-N
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Description

1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often require the presence of a catalyst, such as Cu(OAc)2, and an oxidizing agent like oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with similar core structure.

    2H-Indazole: Another indazole isomer with different electronic properties.

    1H-Benzoindazole: Contains an additional fused benzene ring.

Uniqueness

1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- is unique due to the presence of the phenylmethyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to simpler indazole derivatives .

Properties

CAS No.

651336-13-9

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indazole

InChI

InChI=1S/C25H25N3O2S/c29-31(30,22-11-5-2-6-12-22)25-23-13-7-8-14-24(23)28(26-25)21-15-17-27(18-16-21)19-20-9-3-1-4-10-20/h1-14,21H,15-19H2

InChI Key

OZYMSKGKEJSKQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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